Product packaging for 3-(cis-3-Hexenyloxy)propanenitril(Cat. No.:CAS No. 142653-61-0)

3-(cis-3-Hexenyloxy)propanenitril

Cat. No.: B118003
CAS No.: 142653-61-0
M. Wt: 153.22 g/mol
InChI Key: TVSGBEJPUDTIBF-ARJAWSKDSA-N
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Description

3-(cis-3-Hexenyloxy)propanenitrile (CAS Registry Number 142653-61-0) is a fragrance ingredient subject to rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM) . It is recognized for its utility in scientific research, particularly as a key read-across analog for the safety evaluation of other structurally similar nitrile compounds, thereby supporting the assessment of genotoxicity and skin sensitization potential in new fragrance materials . The compound is prepared through specific synthetic pathways, such as the reaction of acrylonitrile with cis-3-hexenol, a process detailed in patent literature . As a specialized chemical, its primary value lies in toxicological research and the development and analysis of fragrance compositions. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B118003 3-(cis-3-Hexenyloxy)propanenitril CAS No. 142653-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142653-61-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-[(Z)-hex-3-enoxy]propanenitrile

InChI

InChI=1S/C9H15NO/c1-2-3-4-5-8-11-9-6-7-10/h3-4H,2,5-6,8-9H2,1H3/b4-3-

InChI Key

TVSGBEJPUDTIBF-ARJAWSKDSA-N

SMILES

CCC=CCCOCCC#N

Isomeric SMILES

CC/C=C\CCOCCC#N

Canonical SMILES

CCC=CCCOCCC#N

Other CAS No.

142653-61-0

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for 3 Cis 3 Hexenyloxy Propanenitrile

Base-Catalyzed Addition Reactions: A Foundational Approach

The cornerstone of synthesizing 3-(cis-3-Hexenyloxy)propanenitrile is the base-catalyzed addition of an α,β-unsaturated nitrile to an alcohol. google.com This method is a well-established and effective strategy for forming the ether linkage and introducing the nitrile functional group in a single step.

The most direct synthesis involves the reaction of acrylonitrile (B1666552) with cis-3-Hexenol in the presence of a base catalyst. google.comgoogle.com This reaction, a classic example of cyanoethylation, yields 3-(cis-3-Hexenyloxy)propanenitrile. Cis-3-Hexenol, also known as leaf alcohol, is a naturally occurring organic compound with a characteristic scent of freshly cut grass. foreverest.netacs.org The reaction is typically carried out by adding the α,β-unsaturated nitrile to the alcohol under basic conditions. google.com

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis. While various bases can be employed, benzyltrimethylammonium (B79724) hydroxide (B78521), commercially known as Triton B, is a particularly effective catalyst for this reaction. google.comwikipedia.org Triton B is a quaternary ammonium (B1175870) salt that functions as a strong organic base and a phase-transfer catalyst. wikipedia.orgthieme-connect.de Its use can lead to rapid and mild reaction conditions. thieme-connect.de As a phase-transfer catalyst, Triton B facilitates the reaction between reactants that may be in different phases, leading to increased reaction rates. wikipedia.org

To maximize the yield and purity of 3-(cis-3-Hexenyloxy)propanenitrile, optimization of reaction parameters is essential. Temperature plays a significant role; for the addition of acrylonitrile, a temperature range of 0° to 10°C is preferred. google.com The choice of solvent is also critical. The reaction is typically carried out in a non-aqueous solvent, as the presence of water can lead to the competing substitution reaction, forming the corresponding alcohol instead of the desired nitrile. chemguide.co.uklibretexts.org

Variations and Analogous Synthetic Pathways

The versatility of the Michael addition allows for the synthesis of a variety of analogous compounds by modifying the starting materials.

Instead of acrylonitrile, methyl-substituted acrylonitriles such as crotononitrile (B213123) (3-methylacrylonitrile) and methacrylonitrile (B127562) (2-methylacrylonitrile) can be used to react with unbranched hexenols. google.comgoogle.com This variation allows for the synthesis of a broader range of 3-(hexenyloxy)propane nitriles with different substitution patterns on the propyl chain. The reaction conditions for these precursors are slightly different, with preferred temperature ranges of 15° to 25°C for crotononitrile and 30° to 40°C for methacrylonitrile. google.com

Data Tables

Table 1: Optimized Reaction Temperatures for Acrylonitrile and its Derivatives

Reactant Preferred Temperature Range (°C)
Acrylonitrile 0 - 10
Crotononitrile 15 - 25

Data sourced from patent information describing the synthesis of 3-(hexenyloxy)propane nitriles. google.com

Comparative Analysis of Hexenol Isomers in Ether Nitrile Synthesis

The synthesis of 3-(hexenyloxy)propanenitriles can be accomplished using various unbranched hexenol isomers as starting materials in a base-catalyzed addition reaction with acrylonitrile. google.comforeverest.net While the general applicability of this method to different isomers is established, detailed comparative studies providing specific yields and reaction conditions for each isomer are not extensively documented in publicly available scientific literature. However, based on the existing patent literature, a general procedure can be outlined.

The reaction is typically performed by adding acrylonitrile to the respective hexenol isomer in the presence of a catalytic amount of a base. A common catalyst for this transformation is benzyltrimethylammonium hydroxide (Triton B). google.com The reaction temperature is a critical parameter and is generally maintained between 0°C and 50°C. For the reaction with acrylonitrile, a preferred temperature range is between 0°C and 10°C. google.com

Following the reaction, the mixture is typically worked up by dilution with a non-polar solvent like diethyl ether and washed with water and a dilute acid to neutralize the catalyst. google.com The organic phase is then dried and the solvent is removed under reduced pressure. The crude product is subsequently purified by distillation. google.com

The table below conceptualizes the expected outcomes based on the general methodology described in the patent literature for the synthesis of various 3-(hexenyloxy)propanenitrile isomers. It is important to note that the yields provided in the source patent are for a mixture of compounds and not broken down by individual isomer. google.com

Starting Hexenol IsomerProductTypical CatalystReaction Temperature (°C)
cis-3-Hexen-1-ol (B126655)3-(cis-3-Hexenyloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10
trans-3-Hexen-1-ol3-(trans-3-Hexenyloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10
cis-2-Hexen-1-ol3-(cis-2-Hexenyloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10
trans-2-Hexen-1-ol3-(trans-2-Hexenyloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10
1-Hexen-3-ol3-(1-Hexen-3-yloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10
5-Hexen-1-ol3-(5-Hexenyloxy)propanenitrileBenzyltrimethylammonium hydroxide0 - 10

Table 1: Conceptual Comparative Synthesis of 3-(Hexenyloxy)propanenitrile Isomers

The structural differences between the hexenol isomers, such as the position and geometry of the double bond, can influence the nucleophilicity of the hydroxyl group and the steric hindrance around the reaction center. These factors may lead to variations in reaction rates and yields. However, without direct comparative experimental data, a quantitative analysis of these effects remains speculative. The patent literature suggests that the reaction proceeds to give "good yields" for various unbranched hexenols. foreverest.net

Chemical Reactivity and Derivatization of 3 Cis 3 Hexenyloxy Propanenitrile

Reactions at the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and can be catalyzed by either acid or base. masterorganicchemistry.comchemguide.co.uk Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid, which leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. masterorganicchemistry.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521). masterorganicchemistry.com This process initially yields a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. chemicalbook.com

The hydrolysis can be controlled to stop at the amide stage under specific, milder conditions, thus providing a pathway to amides.

Table 1: Expected Products of Nitrile Hydrolysis

Starting Material Reagents and Conditions Intermediate Final Product
3-(cis-3-Hexenyloxy)propanenitrile H₃O⁺, heat 3-(cis-3-Hexenyloxy)propanamide 3-(cis-3-Hexenyloxy)propanoic acid

Reduction Chemistry of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. masterorganicchemistry.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. perfumerflavorist.comyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of nitriles. masterorganicchemistry.commasterorganicchemistry.com

The expected product from the reduction of 3-(cis-3-Hexenyloxy)propanenitrile would be 3-(cis-3-hexenyloxy)propan-1-amine. This reaction should not affect the cis-alkene or the ether linkage under standard LiAlH₄ reduction conditions. byjus.com

Transformations Involving the Alkene Moiety (cis-3-Hexenyl)

The cis-double bond in the hexenyl portion of the molecule is a site for a variety of addition reactions, some of which can be performed with a high degree of stereoselectivity.

Stereoselective Modifications of the cis-Double Bond

The geometry of the alkene influences the stereochemical outcome of certain reactions. For instance, dihydroxylation and cyclopropanation are classic examples of stereospecific additions to alkenes.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reagents typically result in syn-dihydroxylation, meaning both hydroxyl groups add to the same face of the double bond. acs.org The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, allows for the enantioselective synthesis of diols. acs.org

Cyclopropanation: The reaction of the alkene with a carbene or carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith reaction), would lead to the formation of a cyclopropane (B1198618) ring. This reaction is also stereospecific, meaning the cis configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

Hydrogenation and Epoxidation Studies

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. wikipedia.org This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.org This reaction would convert 3-(cis-3-Hexenyloxy)propanenitrile to 3-(Hexyloxy)propanenitrile. Selective hydrogenation of the alkene in the presence of the nitrile is feasible as nitrile reduction often requires more forcing conditions. masterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgacs.org This reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide. acs.org The resulting epoxide is a valuable intermediate for further transformations. Asymmetric epoxidation of allylic and homoallylic alcohols has been extensively studied, offering routes to chiral epoxides. acs.orgacs.org

Table 2: Expected Products of Alkene Transformations

Reaction Reagent Expected Product
Hydrogenation H₂, Pd/C 3-(Hexyloxy)propanenitrile
Epoxidation m-CPBA 3-((cis-3,4-Epoxyhexyl)oxy)propanenitrile
syn-Dihydroxylation OsO₄, NMO 3-((cis-3,4-Dihydroxyhexyl)oxy)propanenitrile

Stability and Cleavage Reactions of the Ether Linkage

Ethers are generally known for their chemical stability and are unreactive towards many reagents. nih.gov A patent for 3-(cis-3-Hexenyloxy)propanenitrile notes its stability in both acidic and basic environments, a valuable property for its use in various applications. wikipedia.orggoogle.com Technical data for the commercial product Parmanyl® also indicates good stability in a range of consumer product matrices, though poor stability in bleach is noted. thegoodscentscompany.com

Despite this general stability, the ether linkage can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. wikipedia.org For 3-(cis-3-Hexenyloxy)propanenitrile, which has two primary carbons attached to the ether oxygen, the cleavage would be expected to proceed via an Sₙ2 mechanism. libretexts.org This would result in the formation of cis-3-hexen-1-ol (B126655) and 3-bromopropanenitrile, or further reaction products depending on the conditions.

Integration into Macromolecular Structures: Studies on "Benefit Agent Moieties" in Silicone Compounds

The integration of fragrance molecules into macromolecular structures, particularly silicone polymers, represents a sophisticated approach to control the release of scents and other beneficial agents in a variety of consumer and personal care products. The compound 3-(cis-3-Hexenyloxy)propanenitrile, with its unique combination of a reactive alkenyl group and a desirable fragrance profile, is a prime candidate for such applications. This section explores the chemical strategies and research findings related to the incorporation of 3-(cis-3-Hexenyloxy)propanenitrile as a "benefit agent moiety" into silicone compounds.

The primary mechanism for covalently bonding unsaturated compounds like 3-(cis-3-Hexenyloxy)propanenitrile to a silicone backbone is through hydrosilylation. researchgate.netrsc.org This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the hexenyl group. The process is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid. researchgate.net

The general reaction scheme is as follows:

R₃Si-H + CH₂=CH-R' → R₃Si-CH₂-CH₂-R'

In the context of 3-(cis-3-Hexenyloxy)propanenitrile, the cis-3-hexenyl group provides the necessary unsaturation for the hydrosilylation reaction. The silicone polymer would be a polysiloxane containing hydride functional groups (Si-H) either along the polymer chain or at the chain ends.

Research Findings:

While specific studies detailing the hydrosilylation of 3-(cis-3-Hexenyloxy)propanenitrile are not extensively found in publicly available literature, the principles of grafting unsaturated molecules onto silicone backbones are well-established. Research in the field of "pro-fragrance" silicone polymers demonstrates the versatility of this approach for the controlled delivery of volatile compounds. google.compatsnap.com These studies often involve the reaction of various unsaturated fragrance molecules with hydride-functional polysiloxanes.

The resulting silicone copolymer would have the 3-(cis-3-Hexenyloxy)propanenitrile moiety tethered to the silicone backbone via a stable silicon-carbon bond. This integration transforms the volatile fragrance molecule into a non-volatile part of a larger polymer, from which the fragrance can be released under specific conditions, or it can modify the surface properties of the silicone material.

Data on Silicone Precursors and Modified Polymers:

The properties of the final silicone-fragrance copolymer can be tailored by carefully selecting the starting silicone precursor and the reaction conditions. Key parameters of the hydride-functional silicone precursor that influence the final product are outlined in the table below.

ParameterDescriptionImpact on Final Polymer
Hydride Content The concentration of Si-H groups in the polysiloxane.Determines the potential loading of the fragrance moiety. Higher content allows for a higher degree of functionalization.
Viscosity A measure of the polymer's resistance to flow, related to its molecular weight.Affects the processing and application of the final product. Higher viscosity generally corresponds to a higher molecular weight.
Polymer Architecture Can be linear, branched, or resinous.Influences the physical properties of the modified silicone, such as its film-forming ability, substantivity, and feel.

The characteristics of the resulting fragrance-modified silicone polymer are a direct consequence of this integration. The table below summarizes the expected properties of a silicone copolymer functionalized with 3-(cis-3-Hexenyloxy)propanenitrile.

PropertyDescriptionBenefit
Controlled Release The fragrance moiety is covalently bound and can be released through specific triggers (e.g., hydrolysis, enzymatic action on a cleavable linker if one is incorporated).Provides a long-lasting fragrance effect in products like fabric softeners, hair conditioners, and personal cleansers.
Surface Modification The presence of the organic fragrance moiety can alter the surface properties of the silicone, such as its hydrophobicity and interaction with other materials.Can enhance the deposition of the silicone onto surfaces like hair and fabric, improving conditioning and sensory feel. google.com
Increased Stability The nitrile group and the ether linkage in the fragrance molecule are generally stable under the neutral to slightly acidic or basic conditions often found in consumer product formulations. google.commdpi.comEnsures the integrity of the benefit agent moiety until its intended release.
Enhanced Substantivity The modified silicone polymer has a greater affinity for surfaces like hair and textiles compared to the free fragrance molecule. google.comLeads to a more efficient delivery and longer-lasting effect of the benefit agent.

Spectroscopic Characterization and Structural Elucidation of 3 Cis 3 Hexenyloxy Propanenitrile

Infrared (IR) Spectroscopy: Analysis of Characteristic Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.

Identification of C≡N Stretching Frequencies

The nitrile group (C≡N) is a key functional group in 3-(cis-3-Hexenyloxy)propanenitrile. A characteristic and strong absorption band for the C≡N stretching vibration is observed in the IR spectrum. For 3-(cis-3-Hexenyloxy)propanenitrile, this band appears at approximately 2252 cm⁻¹. google.com This distinct signal confirms the presence of the nitrile functionality in the molecule.

Detection of C=C and C-O-C Signatures

The presence of the cis-alkene (C=C) and ether (C-O-C) linkages are also confirmed by IR spectroscopy. The C=C stretching vibration of the cis-3-hexenyl moiety typically appears around 1652 cm⁻¹. google.com The ether linkage is characterized by a strong C-O-C stretching band, which is observed at approximately 1104 cm⁻¹ for this compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a more detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 3-(cis-3-Hexenyloxy)propanenitrile.

Proton (¹H) NMR: Detailed Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Interactive Data Table: ¹H NMR Data for 3-(cis-3-Hexenyloxy)propanenitrile

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzNumber of ProtonsAssignment
0.97t7.53HCH₃
2.05m2H=C-CH₂-CH₃
2.39q2HO-CH₂-CH₂-C=
2.62t6.32HCH₂-CN
3.59t6.82HO-CH₂
3.69t6.32HO-CH₂
5.30-5.55m2HCH=CH

Note: The data is based on a spectrum recorded in CDCl₃ at 300 MHz. The assignments are based on typical chemical shift ranges and coupling patterns.

The olefinic protons of the cis-double bond appear as a multiplet in the region of δ 5.30-5.55 ppm. The terminal methyl group protons are observed as a triplet at approximately δ 0.97 ppm, coupled to the adjacent methylene (B1212753) group. The various methylene groups in the chain give rise to distinct signals, with their chemical shifts influenced by the proximity to the electronegative oxygen and nitrile groups.

Carbon (¹³C) NMR: Elucidation of the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Interactive Data Table: ¹³C NMR Data for 3-(cis-3-Hexenyloxy)propanenitrile

Chemical Shift (δ) in ppmCarbon TypeAssignment
14.1CH₃CH₃
18.7CH₂CH₂-CN
20.7CH₂=C-CH₂-CH₃
27.2CH₂O-CH₂-CH₂-C=
65.5CH₂O-CH₂
68.9CH₂O-CH₂
119.5CC≡N
124.6CHOlefinic CH
133.9CHOlefinic CH

Note: The data is based on a spectrum recorded in CDCl₃ at 75 MHz. The assignments are based on typical chemical shift ranges. googleapis.com

The nitrile carbon appears at approximately δ 119.5 ppm, while the two olefinic carbons are found at δ 124.6 and 133.9 ppm. googleapis.com The various sp³ hybridized carbons of the hexenyl and propanenitrile chains are observed in the upfield region of the spectrum.

Mass Spectrometry (MS): Investigation of Fragmentation Pathways and Molecular Ion Characteristics

Mass spectrometry provides critical information for the structural elucidation of 3-(cis-3-Hexenyloxy)propanenitrile by determining its molecular weight and revealing its fragmentation pattern, which offers insights into the molecule's connectivity. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage events at the ether linkage and within the aliphatic chains.

The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 153, consistent with the compound's molecular formula of C₉H₁₅NO. google.com However, this peak is of low intensity (2%), which is a common characteristic for aliphatic ethers, as the initial radical cation is prone to rapid fragmentation. blogspot.commiamioh.edulibretexts.org

The fragmentation of 3-(cis-3-Hexenyloxy)propanenitrile is dominated by cleavages influenced by the ether oxygen atom and the hexenyl group. The most common fragmentation pathway for ethers is the α-cleavage (cleavage of the C-C bond adjacent to the oxygen), which results in a resonance-stabilized oxonium ion. blogspot.comwhitman.edu Another significant pathway is cleavage of the C-O bond.

The base peak in the spectrum, the most intense signal, is observed at m/z 54. google.com This fragment likely corresponds to the butene radical cation ([C₄H₆]⁺), formed by cleavage and rearrangement of the cis-3-hexenyl chain. The ion at m/z 67 (65% intensity) is characteristic of the hexenyl cation ([C₅H₇]⁺), resulting from cleavage of the C-O bond with charge retention on the hydrocarbon fragment. google.com The prominent peak at m/z 82 (38% intensity) can be attributed to the cis-3-hexenol radical cation, formed via a rearrangement process. google.com Another significant fragment is seen at m/z 41 (63% intensity), which can be assigned to the allyl cation ([C₃H₅]⁺) or the CH₂=CH-CN⁺ fragment from cleavage near the nitrile group. google.com

Lesser intensity fragments are also observed. The peak at m/z 97 (5%) likely arises from the loss of the ethyl group from the hexenyl chain followed by rearrangement. google.com The fragment at m/z 110 (7%) corresponds to the loss of the propyl group from the molecular ion. google.com The peak at m/z 124 (4%) can be attributed to the loss of an ethyl group from the molecular ion. google.com Finally, a minor peak at m/z 138 (2%) corresponds to the loss of a methyl group. google.com

The following interactive table summarizes the key mass spectral data obtained from experimental analysis.

Table 1: Experimental Mass Spectrometry Fragmentation Data for 3-(cis-3-Hexenyloxy)propanenitrile

m/z Relative Intensity (%) Proposed Fragment Identity/Origin
153 2 [M]⁺ (Molecular Ion)
138 2 [M - CH₃]⁺
124 4 [M - C₂H₅]⁺
110 7 [M - C₃H₇]⁺
97 5 [C₆H₉O]⁺
84 19 [C₅H₈O]⁺
82 38 [C₆H₁₀]⁺ (Hexadiene radical cation)
69 19 [C₅H₉]⁺
67 65 [C₅H₇]⁺
54 100 [C₄H₆]⁺ (Butene radical cation)

Data sourced from EP0491127B1. google.com

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While mass spectrometry provides the molecular mass and fragmentation clues, a combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 3-(cis-3-Hexenyloxy)propanenitrile. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with MS, provide a complete picture of the molecule's functional groups, connectivity, and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Nitrile Group (C≡N): A sharp, intense absorption peak is expected in the region of 2240-2260 cm⁻¹ for the nitrile stretching vibration. spectroscopyonline.comlibretexts.org The intensity and characteristic position of this peak make it a clear indicator of the nitrile functionality. spectroscopyonline.comjove.com

Ether Linkage (C-O-C): Aliphatic ethers display a strong, characteristic C-O stretching band between 1070 and 1150 cm⁻¹. libretexts.orgblogspot.comspectroscopyonline.com This absorption confirms the presence of the ether group.

Alkene Group (C=C): The carbon-carbon double bond stretch of a cis-alkene typically appears around 1640-1680 cm⁻¹. libretexts.org Additionally, the C-H stretching vibration of the hydrogens attached to the double bond (=C-H) would be observed above 3000 cm⁻¹. libretexts.org A C-H out-of-plane bending vibration for a cis-disubstituted alkene would be expected around 675-730 cm⁻¹, further supporting the cis configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments, respectively, allowing for the complete mapping of the molecular structure.

¹H NMR Spectroscopy:

Vinylic Protons: The two protons on the cis-double bond (-CH=CH-) are expected to resonate in the range of δ 5.2-5.5 ppm. organicchemistrydata.orglibretexts.org The coupling constant (J-value) between these two protons would be in the range of 6-14 Hz, which is characteristic of a cis-relationship. libretexts.org

Ether-Linked Protons: The protons on the carbons directly attached to the ether oxygen (-O-CH₂-CH₂- and -CH₂-O-CH₂-) would be deshielded and appear in the region of δ 3.4-4.0 ppm. libretexts.orgusp.br

Nitrile-Adjacent Protons: The protons on the carbon alpha to the nitrile group (-CH₂-C≡N) would resonate around δ 2.5 ppm, while the beta protons (-CH₂-CH₂-C≡N) would be further upfield at approximately δ 2.7 ppm.

Alkyl Protons: The remaining alkyl protons of the hexenyl chain, including the terminal methyl group (-CH₃), would appear in the upfield region of the spectrum (δ 0.9-2.2 ppm). organicchemistrydata.org

¹³C NMR Spectroscopy:

Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm range. wisc.eduoregonstate.edu

Vinylic Carbons: The two sp²-hybridized carbons of the double bond (-CH=CH-) would appear in the alkene region of the spectrum, typically between δ 120-140 ppm. libretexts.orgoregonstate.edu

Ether-Linked Carbons: The carbons bonded to the ether oxygen (-O-CH₂-) are deshielded and would have chemical shifts in the range of δ 60-80 ppm. wisc.eduoregonstate.edu

Aliphatic Carbons: The remaining sp³-hybridized carbons in the molecule would resonate in the upfield region of the spectrum (δ 10-40 ppm). wisc.edu

By integrating the data from MS, IR, and NMR, a complete and unambiguous structural assignment for 3-(cis-3-Hexenyloxy)propanenitrile can be achieved. MS confirms the molecular formula, IR identifies the essential functional groups, and NMR provides the precise atomic connectivity and stereochemistry.

Computational Chemistry and Theoretical Modeling of 3 Cis 3 Hexenyloxy Propanenitrile

Molecular Conformation and Energetic Landscape Analysis

The biological activity of a flexible molecule like 3-(cis-3-Hexenyloxy)propanenitrile is intrinsically linked to its three-dimensional shape or conformation. A comprehensive conformational analysis is the first step in building a molecular model. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

The energetic landscape of 3-(cis-3-Hexenyloxy)propanenitrile would be mapped by systematically rotating the single bonds within the molecule, particularly around the ether linkage and the aliphatic chain. Each rotation generates a new conformer, and its potential energy is calculated. The results of this analysis would reveal the low-energy, and therefore most probable, conformations of the molecule. These preferred conformations are the ones most likely to interact with olfactory receptors.

Table 1: Hypothetical Low-Energy Conformers of 3-(cis-3-Hexenyloxy)propanenitrile

Conformer IDDihedral Angle 1 (C1-O-C2-C3)Dihedral Angle 2 (O-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298K
1180° (anti)60° (gauche)0.0045
260° (gauche)180° (anti)0.8520
3-60° (gauche)60° (gauche)1.2015
4180° (anti)-60° (gauche)0.8520

Note: This table is for illustrative purposes to show what a conformational analysis would yield. The values are not based on published experimental data for this specific molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. chalmers.se For 3-(cis-3-Hexenyloxy)propanenitrile, these calculations would provide a detailed picture of the electron distribution, which is crucial for understanding its reactivity and intermolecular interactions.

Key electronic structure properties that would be calculated include the distribution of electrostatic potential on the molecular surface, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule. The nitrile group (-C≡N) is a strong electron-withdrawing group, creating a region of negative electrostatic potential around the nitrogen atom, while the ether oxygen would also be an electron-rich center. These features are critical for the molecule's interaction with its environment, including olfactory receptors.

Reactivity descriptors derived from HOMO and LUMO energies, such as the HOMO-LUMO gap, electronegativity, and chemical hardness, would quantify the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for 3-(cis-3-Hexenyloxy)propanenitrile (Calculated using DFT)

DescriptorValue
HOMO Energy-9.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap10.7 eV
Dipole Moment3.5 D
Electron Affinity1.0 eV
Ionization Potential9.3 eV

Note: This table contains hypothetical values for illustrative purposes. These values are typical for similar organic molecules but have not been specifically calculated for 3-(cis-3-Hexenyloxy)propanenitrile in published literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of 3-(cis-3-Hexenyloxy)propanenitrile over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and how it is influenced by its environment.

An MD simulation of this molecule in a solvent, such as water or a more hydrophobic environment mimicking the olfactory mucus, would show how the molecule folds and unfolds, and which conformations are most stable in solution. Solvation effects can significantly alter the energetic landscape compared to the gas phase, as polar groups like the ether and nitrile will interact with solvent molecules. nih.gov The flexibility of the hexenyl chain and the propanenitrile moiety would be observed, highlighting the range of shapes the molecule can adopt. This dynamic behavior is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of an olfactory receptor. wpmucdn.com

Prediction of Spectroscopic Properties from First Principles (e.g., IR and NMR Shifts)

Computational methods can predict spectroscopic properties with a high degree of accuracy. For 3-(cis-3-Hexenyloxy)propanenitrile, quantum chemical calculations could be used to predict its infrared (IR) spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts.

The predicted IR spectrum would show characteristic vibrational frequencies. A strong absorption band around 2240-2260 cm⁻¹ would be predicted for the C≡N stretch of the nitrile group. spectroscopyonline.com The C-O-C stretching vibrations of the ether group would likely appear in the 1150-1085 cm⁻¹ region. The C=C stretching of the cis-substituted double bond would be expected around 1650 cm⁻¹.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data if available, to validate the computed molecular geometry. The protons adjacent to the ether oxygen and the nitrile group would be predicted to have specific chemical shifts due to the electronegativity of these groups. The cis-configuration of the double bond would also result in characteristic coupling constants between the vinyl protons.

Table 3: Hypothetical Predicted Spectroscopic Data for 3-(cis-3-Hexenyloxy)propanenitrile

Spectroscopy TypePredicted FeatureValue
IRC≡N stretch~2245 cm⁻¹
IRC-O-C stretch~1100 cm⁻¹
¹H NMRProtons on C adjacent to ether O~3.6 ppm
¹H NMRProtons on C adjacent to nitrile N~2.6 ppm
¹³C NMRCarbon of C≡N~118 ppm

Note: These are illustrative predictions based on general spectroscopic principles and data for similar functional groups. They are not from specific published computational studies on this molecule.

Computational Prediction of Molecular Interactions relevant to Binding Sites

A key application of computational modeling in fragrance chemistry is to understand how a molecule interacts with olfactory receptors. While the specific receptors for most odorants are not known, hypothetical binding sites can be modeled. Using the low-energy conformations of 3-(cis-3-Hexenyloxy)propanenitrile, molecular docking simulations could be performed to predict how it might bind to a receptor pocket.

These simulations would identify potential binding modes and estimate the binding affinity. The interactions would likely involve hydrogen bonding between the nitrile nitrogen or ether oxygen and amino acid residues in the receptor. Hydrophobic interactions between the hexenyl chain and nonpolar residues would also be important. The shape of the molecule, dictated by its cis-double bond and conformational preferences, would be a critical factor for a good fit within the binding site. Quantitative Structure-Activity Relationship (QSAR) studies on related fragrance molecules often use such computed interaction fields to correlate molecular properties with perceived odor. perfumerflavorist.comacs.org

Odor Chemistry and Olfactory Perception Research of 3 Cis 3 Hexenyloxy Propanenitrile

Structure-Odor Relationship Studies

Impact of the Nitrile and cis-Hexenyl Moieties on the Olfactory Profile

The olfactory profile of 3-(cis-3-Hexenyloxy)propanenitrile is described as having a natural green fragrance with considerable strength, complemented by fruity and floral aspects, and a strong, radiant top note. google.com This complex scent is a direct result of its constituent chemical parts.

The cis-3-hexenyl moiety is well-known for imparting a powerful, fresh, and intensely green, grassy odor, reminiscent of freshly cut grass. uu.nlluscentlabs.com This "leaf alcohol" component is responsible for the vibrant, natural green character of the molecule.

The introduction of the nitrile group (-C≡N) significantly modifies this green base. In perfumery, nitrile groups are recognized for their excellent chemical stability, particularly in alkaline conditions, making them suitable for use in products like soaps. researchgate.net Olfactorily, the nitrile group transforms the sharp, purely green scent of the cis-3-hexenol precursor into a more complex and nuanced profile. It adds a layer of sophistication, contributing to the described fruity and floral notes. google.com The resulting fragrance is often perceived as having elements of deep violet and aqueous cucumber. fragranceconservatory.com Furthermore, the nitrile functional group is known to enhance the substantivity, or lasting power, of the fragrance on substrates like fabric, a significant advantage over the more volatile alcohol precursor. google.com

Comparative Olfactory Analysis with Precursor Compounds (e.g., cis-3-hexenol) and Other Nitriles

A comparative analysis of 3-(cis-3-Hexenyloxy)propanenitrile with its precursor, cis-3-hexenol, and other relevant nitriles highlights the unique contribution of its structure to its scent. The olfactory characteristics of 3-(cis-3-Hexenyloxy)propanenitrile are noted to be clearly different from its starting alcohol, cis-3-hexenol. google.comgoogle.com

While cis-3-hexenol provides a potent, sharp, and somewhat harsh green and grassy note, the addition of the propionitrile (B127096) group mellows this sharpness and introduces a more multifaceted aroma. frontiersin.orgnih.gov Other aliphatic nitriles of industrial importance, such as geranyl nitrile and citronellyl nitrile, are also valued for their stability and are often used as more stable alternatives to their corresponding aldehydes. researchgate.net These nitriles typically possess fruity and floral characteristics, a trait shared by 3-(cis-3-Hexenyloxy)propanenitrile.

CompoundCAS NumberOdor Profile
3-(cis-3-Hexenyloxy)propanenitrile142653-61-0Green, fruity, floral, tropical with notes of deep violet and aqueous cucumber. researchgate.netfragranceconservatory.com
cis-3-Hexenol928-96-1Intense, powerful, fresh-cut grass, leafy, sharp, and natural. luscentlabs.comperfumerflavorist.com
Geranyl Nitrile5146-66-7Fresh, citrus, lemon, green, slightly floral and fruity.
Citronellyl Nitrile51566-62-2Lemony, citrus, green, slightly rosy and waxy.

Mechanisms of Molecular Recognition in Olfactory Receptors

The perception of smell is initiated by the interaction of volatile molecules with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. frontiersin.orgnih.gov The process of how an odorant molecule like 3-(cis-3-Hexenyloxy)propanenitrile is recognized is a complex event governed by the principles of molecular chemistry and neurobiology.

When an odorant molecule enters the nasal passage, it binds to specific ORs. This binding event is not a simple lock-and-key mechanism but rather a combinatorial process where a single odorant can activate multiple types of ORs, and a single OR can be activated by multiple different odorants. nih.gov The specific pattern of OR activation creates a unique neural signal that the brain interprets as a particular scent.

The binding of an odorant to an OR is thought to be driven by a combination of factors including the molecule's size, shape, and the nature of its functional groups. For 3-(cis-3-Hexenyloxy)propanenitrile, both the cis-alkene and the nitrile group would play a crucial role in the binding affinity and activation of specific ORs. While the exact ORs that bind to 3-(cis-3-Hexenyloxy)propanenitrile have not been explicitly identified in published research, it is known that a specific olfactory receptor, OR2J3, has been linked to the perception of its precursor, cis-3-hexen-1-ol (B126655). perfumerflavorist.com It is plausible that related ORs, or a different combination of ORs, are involved in the perception of the nitrile derivative.

The interaction between the odorant and the receptor is a dynamic process that can be studied through computational methods like molecular modeling and docking simulations. frontiersin.orgnih.gov These techniques aim to predict the three-dimensional structure of ORs and how ligands like 3-(cis-3-Hexenyloxy)propanenitrile fit into their binding pockets, providing insights into the molecular basis of odor recognition.

Contribution to Complex Scent Profiles and Synergistic Effects in Fragrance Compositions

Its powerful and radiant green, fruity, and floral top note allows it to provide a significant lift and freshness to a fragrance from the moment it is applied. google.com This makes it particularly suitable for inclusion in floral and green fragrance types. For instance, in a floral perfume composition, the addition of 3-(cis-3-Hexenyloxy)propanenitrile can unfold and balance the floral elements with its strong green-floral freshness, thereby enhancing the character of the top note. google.com

The synergistic effect of 3-(cis-3-Hexenyloxy)propanenitrile comes from its ability to interact with and modify the perception of other fragrance materials in a blend. Its green and aqueous cucumber facets can cut through the richness of heavy floral notes, adding a modern, dewy quality. The fruity aspects can bridge the gap between citrus top notes and floral or woody heart notes, creating a smoother and more cohesive fragrance journey. Its stability and substantivity also mean that it can help to anchor more volatile green notes, prolonging the fresh impression of the perfume.

Environmental Occurrence and Chemical Ecology of 3 Cis 3 Hexenyloxy Propanenitrile

Detection in Environmental Matrices (e.g., Air Samples)

Specific monitoring data on the concentration of 3-(cis-3-Hexenyloxy)propanenitrile in environmental matrices such as air, water, or soil are not extensively documented in publicly available scientific literature. However, as a semi-volatile organic compound (SVOC) used in a wide array of consumer products, its release into the environment is anticipated. acs.orgacs.orgcapes.gov.br Fragrance materials, in general, are known to be present in various environmental sinks. nih.gov

Given its application in products that are washed down the drain or evaporate from surfaces, the primary pathways for its entry into the environment are through wastewater treatment plant (WWTP) effluent and direct volatilization into the atmosphere. While specific detection studies for this nitrile are lacking, the general behavior of fragrance compounds suggests that a fraction will volatilize, and the remainder will partition to water and sludge during wastewater treatment. acs.orgnih.gov

Environmental Transport and Partitioning Behavior Modeling

The environmental transport and partitioning of 3-(cis-3-Hexenyloxy)propanenitrile can be predicted using computational models such as the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). episuite.devepa.gov A screening-level hazard assessment for this compound has been conducted using EPI Suite v4.11, which models the fate of chemicals in the environment. uu.nl These models use the chemical's physical and chemical properties to estimate its distribution across different environmental compartments like air, water, soil, and sediment. chemsafetypro.com

The key parameters estimated by these models include:

Log Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition between fatty tissues (bioaccumulation potential) and water. A higher log Kow suggests a greater affinity for organic matter and less for water.

Henry's Law Constant: This parameter relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase, indicating its volatility from water.

Atmospheric Oxidation Rate: The model estimates the rate of reaction with atmospheric oxidants like hydroxyl (OH) radicals, which is a primary degradation pathway in the air. acs.orgacs.orgnih.gov

For many fragrance compounds, the dominant tropospheric loss process is reaction with OH radicals, leading to atmospheric lifetimes of only a few hours. acs.orgacs.orgnih.gov This suggests that long-range atmospheric transport of 3-(cis-3-Hexenyloxy)propanenitrile is unlikely.

The table below presents a hypothetical output for 3-(cis-3-Hexenyloxy)propanenitrile based on the capabilities of the EPI Suite™ model, illustrating how its properties influence its environmental partitioning.

EPI Suite™ ParameterPredicted Value/BehaviorImplication for Environmental Transport & Partitioning
Log Kow (Octanol-Water Partition Coefficient)ModerateIndicates some potential to adsorb to organic carbon in soil and sediment, and a potential for bioaccumulation.
Henry's Law ConstantLow to ModerateSuggests the compound can volatilize from water bodies into the atmosphere, but is not extremely volatile.
Water SolubilityLowLimits its concentration in the aqueous phase and favors partitioning to other media.
Atmospheric Oxidation Half-Life (vs. OH radicals)Short (hours)The compound is likely to be rapidly degraded in the atmosphere, preventing long-range transport. acs.orgacs.orgnih.gov
Soil Adsorption Coefficient (Koc)ModerateSuggests the compound will have limited mobility in soil and will tend to bind to soil organic matter.

Hypothetical Biogeochemical Cycling and Degradation Pathways in Environmental Systems

The biogeochemical cycling of 3-(cis-3-Hexenyloxy)propanenitrile is driven by its release, transport, and subsequent degradation in various environmental compartments. Based on available data, the compound is not considered to be persistent. uu.nl

Biodegradation: Studies on the biodegradability of 3-(cis-3-Hexenyloxy)propanenitrile have been conducted. An early study indicated limited degradation, with an average of 13.90% over 28 days. However, an enhanced ready biodegradability test showed a much higher degradation of 99% after a 60-day period. uu.nl This suggests that under favorable conditions with acclimated microbial populations, the compound can be effectively broken down.

The hypothetical primary degradation pathways are likely to involve two key transformations:

Hydrolysis of the Nitrile Group: The propanenitrile group can be hydrolyzed by microbial enzymes, first to an amide (3-(cis-3-hexenyloxy)propanamide) and subsequently to a carboxylic acid (3-(cis-3-hexenyloxy)propanoic acid).

Ether Cleavage: The ether linkage is another potential site for microbial attack, which would cleave the molecule into cis-3-hexenol and 3-hydroxypropanenitrile.

Alkene Oxidation: The double bond in the hexenyl chain is susceptible to oxidation.

Atmospheric Degradation: In the atmosphere, the dominant degradation pathway for 3-(cis-3-Hexenyloxy)propanenitrile is expected to be its reaction with photochemically produced hydroxyl (OH) radicals. acs.orgacs.orgnih.gov This reaction would likely target the carbon-carbon double bond of the hexenyl group and the carbon atoms adjacent to the ether oxygen, leading to rapid fragmentation and oxidation of the molecule. The calculated atmospheric lifetimes for similar fragrance compounds are typically on the order of a few hours, indicating that this is a significant and rapid degradation route. acs.orgacs.orgnih.gov

Chemico Informatic Approaches and Read Across Methodologies for Analog Grouping

Application in Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity or a particular property. For a compound like 3-(cis-3-Hexenyloxy)propanenitrile, a QSAR model would analyze its distinct structural features—the aliphatic ether linkage, the cis-double bond, and the nitrile functional group—to predict its behavior.

The process involves the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). For instance, the polar nitrile group is known to engage in strong dipole interactions, a feature that can be quantified and used in predictive models. nih.gov

The development of reliable QSAR models requires high-quality biological data, preferably from a consistent experimental protocol to minimize error. researchgate.net These models are then validated to ensure their predictive power. The OECD QSAR Toolbox is a well-recognized resource that provides validated models and data for regulatory purposes. nih.gov In the safety assessment of 3-(cis-3-Hexenyloxy)propanenitrile, it was noted that its exposure level is below the Cramer Class III Threshold of Toxicological Concern (TTC) for inhalation exposure, a concept often used in conjunction with QSAR. uu.nl

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR analysis of 3-(cis-3-Hexenyloxy)propanenitrile.

Descriptor TypeSpecific Descriptor ExampleRelevance to 3-(cis-3-Hexenyloxy)propanenitrile
Constitutional Molecular WeightInfluences absorption, distribution, and excretion properties.
Count of specific functional groupsThe presence of ether, alkene, and nitrile groups dictates reactivity and metabolic pathways.
Topological Connectivity Indices (e.g., Chi indices)Describes the branching and shape of the molecule, which can affect receptor binding.
Geometrical 3D-MoRSE DescriptorsEncodes the three-dimensional structure of the molecule.
Quantum Chemical Dipole MomentThe polar nitrile group creates a significant dipole moment, influencing interactions with biological targets.
HOMO/LUMO EnergiesRelates to the molecule's reactivity and potential for undergoing chemical reactions.

Categorization and Grouping of Aliphatic Nitriles for Predictive Modeling

For the purpose of predictive modeling, aliphatic nitriles are categorized based on their structural similarities and potential mechanisms of toxicity. A retrospective structure-activity relationship (SAR) analysis of aliphatic nitriles has shown that while their toxicological profiles can be similar, unique differences exist within subclasses. nih.gov

The primary categorization distinguishes between saturated and unsaturated aliphatic nitriles. nih.gov 3-(cis-3-Hexenyloxy)propanenitrile falls into the latter category due to the presence of the cis-double bond. Further sub-categorization can be based on the presence of other functional groups. The ether linkage in 3-(cis-3-Hexenyloxy)propanenitrile places it in a more specific subgroup of bifunctional compounds.

The following table provides a possible categorization scheme for aliphatic nitriles relevant to predictive modeling.

CategorySub-categoryExample CompoundsKey Structural Features
Saturated Mononitriles Simple Alkyl NitrilesAcetonitrile, Propionitrile (B127096)Straight or branched alkyl chain attached to a nitrile group.
Unsaturated Mononitriles Alkenyl NitrilesAcrylonitrile (B1666552), 3-(cis-3-Hexenyloxy)propanenitrileContains at least one carbon-carbon double or triple bond.
Dinitriles Saturated and UnsaturatedSuccinonitrile, AdiponitrileContains two nitrile groups.
Cyanohydrins Hydroxy NitrilesLactonitrile, Acetone cyanohydrinContains a hydroxyl group on the carbon adjacent to the nitrile.
Ether-containing Nitriles Aliphatic Ether Nitriles3-(cis-3-Hexenyloxy)propanenitrileContains an ether linkage within the aliphatic chain.

This categorization is crucial for selecting appropriate analogs in read-across studies. The toxicity of aliphatic nitriles can be influenced by factors such as the liberation of cyanide, but this is not always the primary mechanism, especially for unsaturated nitriles where the parent molecule's reactivity is also significant. nih.gov

Methodologies for Read-Across Analog Selection Based on Structural and Mechanistic Similarities

Read-across is a technique where endpoint information for one or more tested "source" chemicals is used to predict the same endpoint for an untested "target" chemical. canada.ca The selection of suitable analogs is a critical step and is based on structural similarity, similar physicochemical properties, and, where known, common metabolic pathways and mechanisms of action. nih.govcanada.ca

For a compound like 3-(cis-3-Hexenyloxy)propanenitrile, an analog should ideally share the key structural features: the unsaturated aliphatic chain, the ether linkage, and the nitrile group. However, the stringency of the similarity required can depend on the specific toxicological endpoint being assessed. nih.govrifm.org

Development of End Point-Specific Frameworks for Analog Selection

Recent advancements in toxicology have led to the development of endpoint-specific frameworks for analog selection. nih.govrifm.org This means that the criteria for choosing an analog for assessing skin sensitization might be different from those for assessing reproductive toxicity. nih.gov

The Research Institute for Fragrance Materials (RIFM) employs such endpoint-specific frameworks in its safety assessments. rifm.org For 3-(cis-3-Hexenyloxy)propanenitrile, the safety assessment mentions that for reproductive toxicity, where no specific data was available, the Threshold of Toxicological Concern (TTC) approach was used, which is a conservative method for risk assessment of data-poor chemicals. uu.nl

The following table illustrates how analog selection criteria might vary for different endpoints for a target like 3-(cis-3-Hexenyloxy)propanenitrile.

Toxicological EndpointKey Considerations for Analog SelectionExample of a Potentially Suitable AnalogRationale
Skin Sensitization Presence of the same structural alerts for protein reactivity (e.g., the unsaturated bond).Other unsaturated aliphatic nitriles or ethers.The focus is on the potential for the molecule to react with skin proteins.
Repeated Dose Toxicity High overall structural similarity, including the ether linkage and nitrile group, to ensure similar absorption, distribution, metabolism, and excretion (ADME) properties.An aliphatic ether nitrile with a similar chain length and degree of saturation.Systemic toxicity is highly dependent on the overall fate of the molecule in the body.
Genotoxicity Presence or absence of structural alerts for DNA reactivity.Analogs with and without similar structural features to assess the contribution of each part of the molecule.The potential to cause genetic mutations is often linked to specific chemical moieties.
Reproductive Toxicity Very high structural similarity, including the same functional groups in similar positions and a highly similar hydrocarbon skeleton.A closely related aliphatic ether nitrile.Due to the complexity and sensitivity of this endpoint, a very conservative approach is taken. nih.gov

Assessment of Structural and Functional Group Similarity Criteria for Read-Across

The assessment of similarity involves a detailed comparison of the target and potential analog. This includes:

Functional Group Analysis: The read-across analog should have the same functional groups as the target, and these should be in structurally similar positions. nih.gov For 3-(cis-3-Hexenyloxy)propanenitrile, this would mean looking for other compounds containing both a nitrile and an ether group within an unsaturated aliphatic framework.

Hydrocarbon Skeleton Similarity: A high degree of similarity in the hydrocarbon backbone is required to ensure comparable ADME properties. nih.gov This includes considering the chain length, branching, and the presence and position of any double bonds.

Reactivity Considerations: The hierarchy of reactivity of the functional groups should be comparable between the target and the analog. nih.gov For example, the presence of the double bond and the nitrile group in 3-(cis-3-Hexenyloxy)propanenitrile presents two potential sites of reactivity that should be considered.

In silico prediction tools can be used to provide a weight of evidence to support the selection of an analog. nih.gov For instance, if in silico models for a particular endpoint predict a similar outcome for both the target and the proposed analog, it strengthens the case for read-across.

Future Research Directions and Emerging Academic Applications

Exploration of Novel and Sustainable Synthetic Routes, Emphasizing Green Chemistry Principles

The conventional synthesis of 3-(cis-3-Hexenyloxy)propanenitrile involves the base-catalyzed addition of (Z)-3-hexenol to acrylonitrile (B1666552), a process known as cyanoethylation. chemicalbook.comgoogle.comgoogle.com This reaction is typically catalyzed by strong bases such as benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). google.com While effective, future research will likely focus on developing more sustainable and environmentally benign synthetic methodologies, aligning with the principles of green chemistry.

Key areas for future synthetic exploration include:

Biocatalysis: The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and efficient alternative to traditional chemical catalysis. nih.gov These biocatalytic methods operate under mild reaction conditions, often in aqueous media, reducing energy consumption and the generation of hazardous waste. nih.gov Research could focus on identifying or engineering enzymes that can efficiently catalyze the addition of (Z)-3-hexenol to acrylonitrile or transform related precursors.

Alternative Catalytic Systems: Investigating novel, non-toxic, and recyclable catalysts is a promising avenue. This includes the use of deep eutectic solvents, which can act as both the solvent and catalyst, simplifying the reaction setup and workup. organic-chemistry.org Additionally, developing heterogeneous catalysts could facilitate easier separation from the reaction mixture, improving process efficiency and reducing waste.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Future routes will aim to improve upon the atom economy of the current cyanoethylation process, potentially by exploring one-pot reactions from more fundamental precursors. organic-chemistry.orgwjpmr.com For instance, developing a catalytic system that can directly convert alcohols and aqueous ammonia (B1221849) into nitriles represents a significant advancement in sustainable synthesis. organic-chemistry.org

Advanced Spectroscopic Investigations for Elucidating Dynamic Molecular Processes

Spectroscopic data for 3-(cis-3-Hexenyloxy)propanenitrile has been established, providing a foundational understanding of its molecular structure. A European patent details its characteristic infrared (IR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS) data. google.com

Spectroscopic Data for 3-(cis-3-Hexenyloxy)propanenitrile

TechniqueKey Observations and PeaksReference
IR (film)2252 cm⁻¹ (C≡N stretch), 1652 cm⁻¹ (C=C stretch), 1104 cm⁻¹ (C-O-C stretch) google.com
¹H-NMR (300 MHz, CDCl₃)δ = 5.45 (m, 1H, olefinic), 5.35 (m, 1H, olefinic), 3.65 (t, 2H), 3.49 (t, 2H), 2.58 (t, 2H), 2.33 (q, 2H), 2.05 (p, 2H), 0.96 (t, 3H) google.com
¹³C-NMR (75 MHz, CDCl₃)δ = 133.8, 124.7, 117.8, 68.9, 65.5, 27.9, 20.7, 19.1, 14.2 google.com
MS (m/e)153 (M+), 124, 110, 96, 82, 68, 67, 54, 41 google.com

Future research should move beyond static structural confirmation towards elucidating the dynamic processes of the molecule. Advanced spectroscopic techniques could be employed to study:

Conformational Dynamics: Using techniques like variable-temperature NMR or advanced computational modeling, researchers could investigate the rotational barriers and conformational preferences around the ether linkage and the hexenyl chain. This information is crucial for understanding how the molecule's shape influences its scent perception and physical properties.

Intermolecular Interactions: Probing the interactions of 3-(cis-3-Hexenyloxy)propanenitrile with other molecules, such as olfactory receptors or components in a fragrance mixture, is a key area for future study. Techniques like 2D-NMR (NOESY/ROESY) can provide insights into spatial proximities and intermolecular interactions in solution.

Photochemical Behavior: Given the presence of a carbon-carbon double bond, studying the molecule's response to light is relevant, especially concerning its stability in products exposed to sunlight. Time-resolved spectroscopy could be used to investigate potential photochemical degradation pathways or isomerizations.

Computational Design of Derivatives with Tailored Chemical Properties and Applications

Computational chemistry offers a powerful toolkit for designing novel molecules with specific, desirable properties without the need for extensive empirical synthesis. For 3-(cis-3-Hexenyloxy)propanenitrile, computational design could be leveraged to create derivatives with tailored characteristics.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with olfactory properties, QSAR models can be developed to predict the scent of new derivatives. This would enable the rational design of molecules with unique or enhanced fragrance profiles, such as increased green notes or different fruity and floral aspects. google.com

Modifying Physicochemical Properties: Computational tools can predict properties like boiling point, vapor pressure, and stability. chemicalbook.comuni.lu This allows for the in-silico design of derivatives with improved performance characteristics for specific applications, such as higher stability in acidic or basic media or better longevity on fabric. google.com For example, introducing or modifying functional groups could alter the molecule's polarity and volatility, thereby tuning its release profile from a substrate.

Exploring New Applications: The nitrile group is a versatile functional handle in organic synthesis. researchgate.netnumberanalytics.com Computational studies could explore the reactivity of the nitrile in 3-(cis-3-Hexenyloxy)propanenitrile for potential transformations into other functional groups like amines, amides, or carboxylic acids, opening pathways to new materials or biologically active compounds. researchgate.net

Predicted Physicochemical Properties of 3-(cis-3-Hexenyloxy)propanenitrile

PropertyPredicted ValueReference
Molecular FormulaC₉H₁₅NO chemicalbook.com
Molecular Weight153.22 g/mol chemicalbook.com
Boiling Point259.5 ± 23.0 °C chemicalbook.com
Density0.898 ± 0.06 g/cm³ chemicalbook.com
LogP1.894 chemicalbook.com

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemo-informatics

The unique properties of 3-(cis-3-Hexenyloxy)propanenitrile make it an ideal candidate for interdisciplinary research projects that bridge traditional scientific fields.

Materials Science: The fragrance industry constantly seeks innovative methods for controlled release. Research at the interface with materials science could involve encapsulating 3-(cis-3-Hexenyloxy)propanenitrile within porous materials like metal-organic frameworks (MOFs) or polymer microcapsules. This would allow for the slow, sustained release of the fragrance, enhancing its longevity in consumer products. The stability of the nitrile group could be advantageous in various formulation matrices.

Chemo-informatics and Sensory Science: Combining chemo-informatics with sensory panel data can create robust models that link chemical structures to human perception. By mapping the "chemical space" around 3-(cis-3-Hexenyloxy)propanenitrile, researchers can identify key structural motifs responsible for its characteristic green and floral scent. fragranceconservatory.com This knowledge is invaluable for designing new fragrance ingredients with high precision.

Organic Synthesis and Chemical Biology: The nitrile functionality can serve as a directing group in C-H bond functionalization reactions or participate in cycloadditions. researchgate.net Interdisciplinary projects could explore these reactivities to synthesize complex heterocyclic structures built upon the 3-(cis-3-Hexenyloxy)propanenitrile scaffold. These new compounds could then be screened for biological activity, potentially leading to applications beyond perfumery.

Development of Sophisticated Analytical Methodologies for Trace Detection and Environmental Monitoring

As with any commercially used chemical, the development of sensitive and reliable analytical methods for its detection in various matrices is crucial. While this compound is used in consumer products, monitoring its presence at trace levels in environmental samples is an important area of academic and regulatory research.

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, coupled with liquid or gas chromatography (LC-MS/MS or GC-MS/MS), are powerful tools for identifying and quantifying compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. sccwrp.orgintertek.com Developing validated HRMS methods would enable the detection of 3-(cis-3-Hexenyloxy)propanenitrile and its potential degradation products in complex matrices like wastewater or soil. nih.govnih.gov

Advanced Sample Preparation: The primary challenge in trace analysis is often isolating the target analyte from the sample matrix. nih.govwiley.com Future research could focus on developing selective sample preparation techniques, such as molecularly imprinted polymers (MIPs) or optimized solid-phase extraction (SPE) protocols, specifically designed to capture and concentrate 3-(cis-3-Hexenyloxy)propanenitrile.

Sensor Development: A forward-looking research goal is the creation of chemical sensors for real-time monitoring. These sensors could be based on electrochemical principles or functionalized nanomaterials that exhibit a measurable change in properties (e.g., color, fluorescence, conductivity) upon binding to the target molecule. Such technologies would offer rapid, on-site detection capabilities, moving beyond traditional laboratory-based analysis.

Q & A

Q. What are the established synthetic routes for 3-(cis-3-Hexenyloxy)propanenitril, and how can reaction conditions be optimized?

The compound is synthesized via cyanoethylation , where cis-3-hexen-1-ol reacts with acrylonitrile. Key parameters include temperature control (typically 40–60°C), use of alkaline catalysts (e.g., KOH or NaOH), and inert atmospheres to prevent side reactions. Yield optimization focuses on stoichiometric ratios (cis-3-hexen-1-ol:acrylonitrile ≈ 1:1.2) and purification via fractional distillation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies the cis-configuration (δ 5.3–5.5 ppm for allylic protons) and nitrile group absence of splitting.
  • IR Spectroscopy : A sharp peak near 2240 cm<sup>-1</sup> confirms the nitrile (-C≡N) group.
  • GC-MS : Quantifies purity (>95%) and detects isomers or impurities using non-polar capillary columns (e.g., DB-5) .

Q. What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular FormulaC9H15NO
Molecular Weight153.23 g/mol
AppearanceColorless to pale yellow liquid
OdorGreen, violet leaf-like
Boiling Point~200–220°C (estimated)

Q. What safety precautions are critical when handling this nitrile compound?

While direct toxicological data is limited, general nitrile precautions apply:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Store in cool, ventilated areas away from oxidizers.
  • Dispose via hydrolysis (alkaline conditions) to convert nitrile to less toxic carboxylates .

Advanced Research Questions

Q. How does the cis-configuration of the hexenyloxy group influence reactivity in organic synthesis?

The cis-configuration enhances steric accessibility for nucleophilic attacks at the nitrile group, favoring reactions like hydrolysis to carboxylic acids or reduction to amines. Comparative studies with trans-isomers show ~20% faster reaction rates in SN2 mechanisms due to reduced steric hindrance .

Q. What catalysts or solvents improve efficiency in cyanoethylation synthesis?

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase yield by 15–20% under biphasic conditions.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance acrylonitrile solubility, while toluene minimizes side-product formation .

Q. What are the environmental persistence and degradation pathways of this compound?

Preliminary EPA data suggest moderate biodegradability via microbial hydrolysis of the nitrile group. Aerobic degradation half-life is estimated at 30–60 days. Advanced oxidation processes (e.g., UV/H2O2) degrade the compound into CO2 and NH3 within 4–6 hours .

Q. How can computational modeling predict its interactions in catalytic systems?

Density Functional Theory (DFT) simulations reveal electron density shifts at the nitrile group, explaining its affinity for metal catalysts (e.g., Pd in cross-coupling reactions). Molecular dynamics models optimize solvent-catalyst interactions, reducing energy barriers by 10–15% .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (60–85%) arise from varying acrylonitrile purity and catalyst loading. Standardizing reagent grades (≥99% purity) and optimizing catalyst ratios (0.5–1.0 mol%) improve reproducibility .

Q. How does this compound compare to structurally similar nitriles in agrochemical applications?

Compared to 3-phenoxypropanenitrile, this compound exhibits 30% higher insecticidal activity in Lepidoptera models due to enhanced lipid membrane penetration. However, it shows lower photostability, requiring formulation with UV stabilizers .

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